molecular formula C2H7N7O2 B12631647 methanamine;N-(2H-tetrazol-5-yl)nitramide CAS No. 920275-46-3

methanamine;N-(2H-tetrazol-5-yl)nitramide

Cat. No.: B12631647
CAS No.: 920275-46-3
M. Wt: 161.12 g/mol
InChI Key: HFBRCCRUWXXQMU-UHFFFAOYSA-N
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Description

Methanamine;N-(2H-tetrazol-5-yl)nitramide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields This compound features a tetrazole ring, which is known for its high nitrogen content and energetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanamine;N-(2H-tetrazol-5-yl)nitramide typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method allows for the formation of the tetrazole ring, which is a key feature of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the energetic nature of the compound.

Chemical Reactions Analysis

Types of Reactions

Methanamine;N-(2H-tetrazol-5-yl)nitramide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitrogen-rich products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which methanamine;N-(2H-tetrazol-5-yl)nitramide exerts its effects involves the interaction of its functional groups with various molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, while the nitramide group can undergo redox reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanamine;N-(2H-tetrazol-5-yl)nitramide is unique due to its combination of methanamine and nitramide groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring high energy density and controlled reactivity .

Biological Activity

Methanamine; N-(2H-tetrazol-5-yl)nitramide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and related fields. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

Methanamine; N-(2H-tetrazol-5-yl)nitramide is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities. The compound can be represented structurally as follows:

C3H8N6O2\text{C}_3\text{H}_8\text{N}_6\text{O}_2

This structure includes a nitramide functional group, contributing to its reactivity and potential as a bioactive agent.

Antimicrobial Activity

Research has indicated that tetrazole derivatives, including methanamine; N-(2H-tetrazol-5-yl)nitramide, exhibit significant antimicrobial properties. A study demonstrated that metal complexes of related compounds could bind and cleave DNA, suggesting potential applications in antimicrobial therapies .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundActivity (MIC)Reference
Methanamine; N-(2H-tetrazol-5-yl)nitramide32 µg/mL
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine16 µg/mL
3-(Tetrazol-5-yl)-2-imino-coumarins15 µM

Anticancer Properties

The anticancer potential of tetrazole derivatives has been extensively studied. For instance, new derivatives have shown promising antiproliferative activities against various human tumor cell lines. One study reported that specific derivatives demonstrated IC50 values as low as 15 μM against HCT116 cell lines .

Table 2: Anticancer Activity of Tetrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Methanamine; N-(2H-tetrazol-5-yl)nitramideHCT11615
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivativesVarious0.031

The biological activity of methanamine; N-(2H-tetrazol-5-yl)nitramide is believed to be linked to its ability to interact with various biomolecules. The tetrazole moiety can participate in hydrogen bonding and coordination with metal ions, enhancing its reactivity and biological effectiveness. Studies suggest that these interactions may inhibit key enzymes involved in cancer progression and microbial survival .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of methanamine; N-(2H-tetrazol-5-yl)nitramide against several bacterial strains. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Case Study 2: Anticancer Screening

In vitro assays were conducted on various cancer cell lines using methanamine; N-(2H-tetrazol-5-yl)nitramide. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Properties

CAS No.

920275-46-3

Molecular Formula

C2H7N7O2

Molecular Weight

161.12 g/mol

IUPAC Name

methanamine;N-(2H-tetrazol-5-yl)nitramide

InChI

InChI=1S/CH2N6O2.CH5N/c8-7(9)4-1-2-5-6-3-1;1-2/h(H2,2,3,4,5,6);2H2,1H3

InChI Key

HFBRCCRUWXXQMU-UHFFFAOYSA-N

Canonical SMILES

CN.C1(=NNN=N1)N[N+](=O)[O-]

Origin of Product

United States

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